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SRI-011381 hydrochloride

Cat. No.: B1191719
M. Wt: 365.94
Attention: For research use only. Not for human or veterinary use.
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Description

Foundational Significance of Transforming Growth Factor-beta (TGF-β) Signaling in Cellular and Physiological Processes

The Transforming Growth Factor-beta (TGF-β) family of secreted polypeptide factors is a highly conserved group of cytokines that play a pivotal role in the regulation of embryonic development and the maintenance of tissue homeostasis in adults. nih.govnih.govportlandpress.com These signaling molecules are involved in a multitude of cellular activities, including proliferation, differentiation, apoptosis, migration, and adhesion. nih.govfrontiersin.org The TGF-β signaling pathway is crucial for a wide range of physiological processes such as embryonic development, wound healing, immune regulation, and tissue homeostasis. portlandpress.comnih.govnih.gov

The signaling cascade is initiated by the binding of a TGF-β ligand to a type II receptor, which then recruits and phosphorylates a type I receptor. wikipedia.org This activation of the type I receptor kinase leads to the phosphorylation of downstream effector proteins, primarily the SMAD proteins. nih.gov The activated SMADs form a complex that translocates to the nucleus to regulate the transcription of target genes. nih.gov Given its ubiquitous and critical roles, it is not surprising that aberrant TGF-β signaling is a contributing factor to a wide spectrum of pathologies, including cancer, fibrotic diseases, cardiovascular disorders, and congenital conditions. portlandpress.comnih.govmdpi.com The multifaceted nature of TGF-β signaling underscores its importance as a subject of intense research and a potential target for therapeutic intervention. nih.govdovepress.com

Elucidating the Role of SRI-011381 Hydrochloride as a Research Probe for TGF-β Pathway Modulation

This compound has emerged as a valuable chemical probe for dissecting the intricate workings of the TGF-β signaling pathway. selleckchem.commedchemexpress.comtargetmol.com As an agonist, it activates the pathway, enabling researchers to study the downstream consequences of this activation in various cellular and animal models. nih.gov For instance, studies have utilized this compound to investigate the role of TGF-β signaling in fibrosis, where it was shown to increase the expression of fibrosis-related proteins. selleckchem.commedchemexpress.com

The compound's ability to modulate TGF-β signaling has been instrumental in studies exploring its potential in neurodegenerative diseases. nih.gov Research has indicated that this compound exhibits neuroprotective effects. medchemexpress.comtargetmol.com It has been used to explore the clearance of amyloid-β, a key pathological hallmark of Alzheimer's disease, and to protect against excitotoxicity-induced neurodegeneration. targetmol.combertin-bioreagent.com Furthermore, in models of multiple sclerosis, this compound has demonstrated anti-inflammatory activity. nih.gov In the context of cancer research, this compound has been used to validate the involvement of the TGF-β/Smad pathway in processes like epithelial-mesenchymal transition (EMT). nih.gov

By providing a means to specifically activate the TGF-β pathway, this compound allows for a more precise understanding of its function in both normal physiology and disease states. This targeted approach is crucial for identifying and validating new therapeutic strategies that aim to modulate this complex signaling network.

Historical Trajectory and Current Research Landscape of this compound Investigations

Initially identified as a novel agonist of the TGF-β signaling pathway, this compound (also referred to as C381) has been the subject of numerous studies to confirm its activity. selleckchem.comnih.gov Early investigations focused on its ability to activate TGF-β signaling in various cell culture systems and in vivo models. nih.gov These foundational studies established its utility as a research tool.

The current research landscape for this compound is diverse, with applications spanning multiple fields of biomedical science. A significant area of investigation is its neuroprotective and anti-inflammatory properties, particularly in the context of neurodegenerative disorders like Alzheimer's disease, Parkinson's disease, and multiple sclerosis. nih.govahajournals.org Researchers are exploring its potential to mitigate neuroinflammation and promote neuronal survival. nih.govmedchemexpress.com

In the field of fibrosis research, this compound is used to model and study the pathological activation of the TGF-β pathway that leads to excessive tissue scarring. medchemexpress.comspandidos-publications.com For example, it has been employed to induce fibrotic responses in fibroblasts to test the efficacy of potential anti-fibrotic agents. spandidos-publications.com Additionally, its role in cancer biology is being explored, particularly in understanding how the activation of TGF-β signaling can influence tumor progression and metastasis. nih.govresearchgate.net The compound is also being used in studies related to central nervous system myelin growth and integrity. nih.gov The ongoing research continues to unveil the complex roles of the TGF-β pathway and solidifies the importance of this compound as a key investigational tool.

Detailed Research Findings

The following table summarizes key research findings from various studies utilizing this compound.

Research AreaModel SystemKey FindingsReference
NeuroprotectionMouse models of neurodegenerative diseaseExhibited potent anti-inflammatory and neuroprotective activity. Rescued dopaminergic neurons and restored memory and motor function in a Parkinson's disease model. nih.gov
FibrosisMouse lung fibroblastsPromoted the proliferation of fibroblasts and significantly increased the expression of TGF-β1, NALP3, collagen-1, and α-SMA. medchemexpress.com
Cancer Biology (Intrahepatic Cholangiocarcinoma)Cancer cell linesUsed as a TGF-β activator to validate the regulatory effect of the ETV4 gene on epithelial-mesenchymal transition (EMT) via the TGF-β1/Smad pathway. nih.gov
Neurodegeneration (Alzheimer's Disease)Macrophage cell lines and mouse modelsPromoted the clearance of fibrillar Aβ by macrophages and protected against kainic acid-induced neurodegeneration. targetmol.com
Myelin IntegrityMouse model with microglia deficiencyTreatment with this compound was used to investigate the role of TGF-β signaling in myelin growth and integrity. nih.gov
Scar FormationHuman hypertrophic scar fibroblasts (HSFBs)Reversed the inhibitory effect of miR-29a on the activation of TGF-β2/Smad3 signaling and fibrosis. medchemexpress.com

Properties

Molecular Formula

C20H32ClN3O

Molecular Weight

365.94

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Sri 011381 Hydrochloride

Detailed Characterization of TGF-β Signaling Pathway Agonism

SRI-011381 hydrochloride is recognized as a potent agonist of the Transforming Growth Factor-β (TGF-β) signaling pathway. This pathway is crucial for a multitude of cellular processes, and its modulation by this compound is a key aspect of the compound's function.

Direct Activation and Phosphorylation of Smad Proteins (e.g., Smad2/3)

The canonical TGF-β signaling cascade involves the phosphorylation and activation of intracellular mediators known as Smad proteins. Research has demonstrated that this compound effectively up-regulates the phosphorylation of Smad2 and Smad3 (Smad2/3), which are critical receptor-regulated Smads (R-Smads) in this pathway. This phosphorylation event is a pivotal step, initiating the downstream signaling cascade that ultimately leads to the regulation of target gene expression.

Upstream and Downstream Effectors of TGF-β Pathway Modulation by this compound

The activation of the TGF-β pathway by this compound leads to a cascade of downstream cellular events. Notably, treatment with the compound has been shown to increase the expression of fibrosis-related proteins such as collagen-1 and α-smooth muscle actin (α-SMA) medchemexpress.com. Furthermore, it has been observed to elevate the expression of TGF-β1 and NALP3 medchemexpress.com. These findings underscore the compound's ability to influence cellular processes regulated by TGF-β signaling. The precise upstream mechanisms by which this compound initiates this pathway activation are linked to its effects on lysosomal function.

Identification and Validation of Specific Molecular Targets

Beyond its role as a TGF-β signaling agonist, this compound (also referred to as C381 in some literature) has been found to directly interact with specific subcellular compartments and molecular machinery, providing a more comprehensive understanding of its mechanism of action.

Interaction with Lysosomal Compartments and Acidification Processes

A significant finding in the study of this compound is its physical targeting of the lysosome selleckchem.comlabshake.com. Lysosomes are acidic organelles essential for the degradation and recycling of cellular waste. This compound has been shown to promote lysosomal acidification selleckchem.comlabshake.comresearchgate.net. This is a critical function, as the acidic environment of the lysosome is necessary for the optimal activity of its degradative enzymes.

Influence on Vacuolar-type H+-ATPase (v-ATPase) Activity

The acidification of lysosomes is primarily regulated by the vacuolar-type H+-ATPase (v-ATPase), a proton pump located on the lysosomal membrane. Genome-wide CRISPR interference screening has implicated v-ATPase as a key player in the cellular response to this compound nih.gov. The compound's interaction with v-ATPase is thought to be a central mechanism through which it promotes the acidification of the lysosomal lumen nih.gov.

Cell-Type Specificity in this compound-Mediated Responses

This compound, a small molecule agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway, demonstrates varied effects across different cell types, influencing distinct physiological and pathological processes. targetmol.commedchemexpress.comselleckchem.com Its mechanism of action, primarily centered on activating the TGF-β pathway, leads to cell-specific responses in fibroblasts, macrophages, and cells of the central nervous system, including neurons and glia. medchemexpress.comselleckchem.comnih.gov

Effects on Fibroblasts and Extracellular Matrix Dynamics

In fibroblast cell lines, this compound actively promotes processes associated with fibrosis and extracellular matrix (ECM) deposition through the activation of TGF-β signaling. Studies on mouse lung fibroblasts show that treatment with this compound stimulates cell proliferation. medchemexpress.commedchemexpress.com This proliferative effect is accompanied by a significant upregulation in the expression of key fibrotic markers. medchemexpress.comselleckchem.com

Specifically, the compound has been observed to increase the expression of TGF-β1, collagen-1, and alpha-smooth muscle actin (α-SMA). medchemexpress.comselleckchem.com Furthermore, it has been shown to increase the expression of fibronectin in NIH-3T3 cells. selleckchem.com In human skin fibroblasts (HSFBs), this compound can counteract the inhibitory effects of other molecules on the TGF-β2/Smad3 signaling pathway, thereby restoring fibrotic processes. medchemexpress.com The compound also influences inflammatory signaling components within fibroblasts, as evidenced by increased expression of NALP3. selleckchem.com

Table 1: Effects of this compound on Fibroblasts
Cell TypeObserved EffectAssociated Molecular ChangesReference
Mouse Lung FibroblastsPromoted proliferationIncreased expression of TGF-β1, NALP3, collagen-1, α-SMA medchemexpress.commedchemexpress.comselleckchem.com
NIH-3T3 CellsIncreased fibronectin expressionNot specified selleckchem.com
Human Skin Fibroblasts (HSFBs)Reverses inhibition of fibrosisReverses inhibition of TGF-β2/Smad3 signaling; restores Col-I, Col-III, and α-SMA expression medchemexpress.com

Modulation of Macrophage Function and Clearance Pathways

This compound influences macrophage activity, particularly in the context of neuroinflammation and disease-related protein clearance. As an agonist of TGF-β signaling, a pathway known to modulate macrophage function, the compound has demonstrated efficacy in promoting the clearance of fibrillar amyloid-beta (Aβ) by macrophages. targetmol.comnih.gov This effect was observed to be dose-dependent, highlighting a direct impact on the phagocytic or degradative capacity of these immune cells. targetmol.com

Beyond direct clearance, SRI-011381 has been shown to reduce microgliosis, which is the activation and proliferation of microglia, the resident macrophages of the central nervous system. nih.gov In preclinical models of neurodegenerative disease, treatment with the compound resulted in a dose-dependent reduction in this inflammatory response. nih.gov The activation of TGF-β signaling by SRI-011381 is a key mechanism, as this pathway is crucial in regulating macrophage activation states and dampening excessive inflammatory responses. nih.govnih.gov

Table 2: Modulation of Macrophage and Microglia Function by this compound
Cell TypeContextObserved EffectReference
MacrophagesAmyloid-beta pathologyPromotes dose-dependent clearance of fibrillar Aβ targetmol.com
MicrogliaNeurodegenerative disease model (Progranulin-/- mice)Achieved a dose-dependent reduction in microgliosis nih.gov

Impact on Neuronal and Glial Cell Physiology

This compound exhibits significant neuroprotective and anti-inflammatory activity, impacting both neuronal and glial cells. targetmol.comnih.gov The compound is brain penetrant and effectively activates TGF-β signaling within the central nervous system. nih.gov Members of the TGF-β superfamily are critical responders to pathological insults in the brain, and their signaling pathways are widely expressed in neurons, glia, and vascular cells. nih.gov

Table 3: Impact of this compound on Neuronal and Glial Cells
Context/ModelObserved EffectAffected Cell FunctionsReference
Kainic acid-induced excitotoxicityNeuroprotection against excitotoxicity and neurodegenerationNeuronal survival targetmol.com
APP751Lon, Swetransgenic mice (Alzheimer's model)Reduces neurodegenerationNeuronal integrity targetmol.com
Experimental Autoimmune Encephalomyelitis (EAE)Relieved demyelination, gliosis, and inflammatory infiltration in the optic nerveGlial cell (astrocyte, microglia, oligodendrocyte) function, inflammation nih.gov
General MechanismPromotes lysosomal acidification and breakdown of cargoCellular homeostasis, protein degradation selleckchem.comselleck.co.jp

In Vitro Biological Activities and Cellular Phenotypic Responses to Sri 011381 Hydrochloride

Neuroprotective Efficacy in Cultured Neuronal and Glial Cell Models

SRI-011381 hydrochloride has demonstrated neuroprotective properties in various in vitro models. As an activator of the TGF-β signaling pathway, a critical regulator of neuronal survival and function, the compound has shown potential for mitigating neurodegenerative processes. selleckchem.comresearcher.lifebiosynth.com The TGF-β pathway is widely expressed in neuronal and glial cells and plays a pivotal role in responding to pathological insults in the brain. Dysfunction in this signaling cascade is linked to the pathogenesis of several neurological disorders.

Research indicates that SRI-011381 can protect neurons from excitotoxicity and other forms of cellular stress. Its mechanism is tied to the activation of downstream signaling components, such as Smad proteins, which subsequently modulate the expression of genes involved in neuronal resilience and anti-inflammatory responses. Studies have highlighted its potential application in the context of Alzheimer's disease research due to these neuroprotective effects. selleckchem.com

Investigations into Fibrillar Amyloid-beta (Aβ) Clearance by Macrophage Cell Lines

A key pathological hallmark of Alzheimer's disease is the accumulation of fibrillar amyloid-beta (Aβ) plaques in the brain. The clearance of these aggregates is a primary therapeutic goal. In vitro studies utilizing macrophage cell lines have shown that this compound can promote the clearance of fibrillar Aβ. selleckchem.com

Treatment of macrophages with the compound resulted in a dose-dependent decrease of Aβ in the conditioned medium, indicating enhanced clearance by these phagocytic cells. selleckchem.com This effect is attributed to the activation of the TGF-β signaling pathway, which can modulate the phagocytic activity of macrophages and microglia. By enhancing the capacity of these immune cells to engulf and degrade Aβ fibrils, SRI-011381 may contribute to reducing the amyloid plaque burden.

Modulation of Fibrosis-Related Gene and Protein Expression in Cell Lines

This compound, as a potent TGF-β signaling agonist, significantly influences cellular processes related to fibrosis. The TGF-β pathway is a central mediator of tissue repair and fibrosis, where it stimulates the production and deposition of extracellular matrix (ECM) components.

In vitro experiments have consistently shown that this compound promotes the proliferation and activation of fibroblasts, which are key cell types in the development of fibrosis. For instance, treatment of mouse lung fibroblasts with 10 μM this compound led to a notable increase in cell proliferation. researcher.lifebiosynth.com This activation is a critical step in the fibrotic cascade, leading to an expansion of the fibroblast population responsible for excessive ECM synthesis.

Further investigation into the pro-fibrotic effects of this compound reveals its ability to upregulate the expression of key fibrotic markers. In mouse lung fibroblasts, treatment with the compound significantly increased the expression of collagen-1, a primary component of fibrotic scar tissue. researcher.lifebiosynth.com

Simultaneously, this compound has been shown to increase the expression of alpha-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation. researcher.lifebiosynth.com Myofibroblasts are highly contractile, ECM-producing cells that are hallmarks of active fibrosis. The compound also upregulates the expression of NALP3 (NACHT, LRR and PYD domains-containing protein 3), a component of the inflammasome that is implicated in inflammatory and fibrotic processes. researcher.lifebiosynth.com

The table below summarizes the observed effects of this compound on key fibrosis-related markers in fibroblast cell lines.

Cell LineTreatment ConcentrationObserved EffectTarget Protein/GeneReference
Mouse Lung Fibroblasts10 μMIncreased ExpressionCollagen-1 researcher.lifebiosynth.com
Mouse Lung Fibroblasts10 μMIncreased ExpressionNALP3 researcher.lifebiosynth.com
Mouse Lung Fibroblasts10 μMIncreased Expressionα-SMA researcher.lifebiosynth.com

Fibronectin is another critical component of the extracellular matrix that is heavily involved in fibrotic tissue remodeling. Studies have demonstrated that this compound can influence fibronectin expression. In NIH-3T3 cells, a fibroblast cell line, this compound was used to counteract the effects of metformin, an anti-fibrotic agent. The results showed that this compound increased fibronectin expression, confirming its pro-fibrotic activity by stimulating ECM protein synthesis through the TGF-β/Smad3 pathway.

Impact on Oncogenic Processes in Cancer Cell Lines

The role of the TGF-β signaling pathway in cancer is complex and context-dependent, exhibiting both tumor-suppressive functions in early-stage cancers and tumor-promoting activities in advanced malignancies. As a TGF-β agonist, this compound is utilized in cancer research primarily as a tool to activate this pathway and study its downstream consequences.

In vitro studies have not characterized this compound as a direct oncogenic agent but rather as a modulator of cellular responses in the presence of other stimuli. For example, in studies involving gastric cancer cell lines, this compound was shown to reverse the suppressive effects of TRIML2 knockdown on cell viability. nih.gov This suggests that in certain contexts, activation of the TGF-β pathway by SRI-011381 can promote cancer cell survival or proliferation.

Furthermore, this compound has been used in studies on breast cancer and intrahepatic cholangiocarcinoma to investigate epithelial-mesenchymal transition (EMT) and sensitivity to chemotherapy. Its effects on core oncogenic processes like cell proliferation and apoptosis are often studied in conjunction with other treatments, highlighting its role as a pathway activator rather than a standalone cancer therapeutic. The impact of this compound on cancer cells is therefore highly dependent on the specific cancer type, its stage, and the cellular context.

The table below provides examples of the observed effects of this compound in cancer cell line studies.

Cell LineContext of StudyObserved Effect of SRI-011381Reference
Gastric Cancer Cells (HGC27)Investigating the effect of TRIML2 knockdownReversed the suppressive effect of TRIML2 knockdown on cell viability nih.gov
Breast Cancer CellsModulating chemotherapy sensitivityCo-treatment with cisplatin (B142131) upregulated the expression of DNA repair genes (XPB, XPC, XPF) compared to cisplatin alone
Intrahepatic Cholangiocarcinoma CellsInvestigating epithelial-mesenchymal transition (EMT)Used as a TGF-β1/Smad pathway activator to validate the regulatory impact of ETV4 on EMT

Modulation of Chemotherapy Sensitivity in Breast Cancer Cell Models

This compound has been investigated for its role in modulating the cellular response to chemotherapy in breast cancer models. As an agonist of TGF-β signaling, its effects have been observed in combination with the chemotherapeutic agent cisplatin.

Research in breast cancer cells indicates that activating the TGF-β pathway with this compound can diminish the efficacy of cisplatin. nih.gov When used in combination with cisplatin, this compound mitigated cisplatin-induced cell apoptosis. nih.gov Furthermore, the anti-proliferative effect of cisplatin monotherapy was lessened when the drug was combined with this compound. nih.gov

The compound also affects the cellular DNA damage response. Treatment with this compound alongside cisplatin led to a significant reduction in the amount of DNA damage compared to cisplatin treatment alone. nih.gov this compound on its own did not affect the levels of DNA damage. nih.gov

In terms of gene expression, co-treatment of cisplatin and this compound was found to further upregulate the expression of Nucleotide Excision Repair (NER) genes, specifically XPB, XPC, and XPF, compared to cisplatin monotherapy. nih.gov The expression of these genes was not significantly altered by this compound alone. nih.gov

Table 1: Effects of this compound on Cisplatin Activity in Breast Cancer Cells

Cellular Response Cisplatin Alone Cisplatin + this compound This compound Alone
Cell Apoptosis Significantly Increased Mitigated Induction No Change
Cell Proliferation Significantly Reduced Diminished Reduction No Change

| DNA Damage | Markedly Elevated | Significantly Reduced | No Effect |

Regulation of Inflammatory Signaling Pathways and Cytokine Expression in Cultured Cells

This compound has demonstrated the ability to modulate inflammatory signaling pathways by activating TGF-β1/Smad3 signaling. In a study using cultured bovine adipocytes, this compound was shown to suppress pro-inflammatory responses. This was evidenced by its effects on the mRNA levels and supernatant concentrations of various key inflammatory cytokines.

The compound influenced the expression of molecules within the TGF-β1/Smad3 pathway, including TGF-β1, TGFBR1, TGFBR2, and Smad3. Its application led to a decrease in the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-17 (IL-17). Conversely, it was associated with an increase in the anti-inflammatory cytokine Interleukin-10 (IL-10). In other studies, SRI-011381 at a concentration of 10 μM was also observed to significantly increase the expression of TGF-β1 in mouse lung fibroblasts. nih.govnih.gov

Table 2: Effect of this compound on Cytokine Expression in Bovine Adipocytes

Cytokine Effect on mRNA Levels Effect on Supernatant Concentration
TGF-β1 Increased Increased
IL-10 Increased Increased
TNF-α Decreased Decreased
IL-1β Decreased Decreased
IL-6 Decreased Decreased

| IL-17 | Decreased | Decreased |

Preclinical in Vivo Pharmacological Investigations of Sri 011381 Hydrochloride

Assessment of Neuroprotective and Anti-Neurodegenerative Efficacy in Animal Models

SRI-011381 hydrochloride, an agonist of the transforming growth factor-beta (TGF-β) signaling pathway, has demonstrated significant neuroprotective and anti-inflammatory activities in a variety of preclinical animal models of neurodegenerative disorders. targetmol.comnih.gov Research indicates its potential to mitigate disease-related pathologies in conditions such as Alzheimer's disease, multiple sclerosis, lysosomal storage diseases, Parkinson's disease, and cerebral ischemia. nih.govcaymanchem.comahajournals.org

In the APP751Lon, Swe transgenic mouse model of Alzheimer's disease, SRI-011381 has been shown to prevent memory deficits. caymanchem.com Treatment with the compound led to notable improvements in cognitive performance, as measured by standard behavioral tests. caymanchem.com Specifically, treated mice exhibited increased freezing time in contextual fear conditioning tasks and a higher number of spontaneous alternations in the Y-maze, indicating an enhancement of memory functions. caymanchem.com

Beyond behavioral improvements, SRI-011381 demonstrated neuroprotective effects at a cellular level. In primary mouse embryonic forebrain neurons, the compound reduced cell death and the quantity of dystrophic neurites induced by amyloid-β (1-42). caymanchem.com Furthermore, SRI-011381 was found to enhance the clearance of fibrillar Aβ by macrophages. targetmol.com It stimulated the phagocytosis of Aβ42 by over 20% in J774A.1 and THP-1 macrophage cell lines, suggesting a mechanism for reducing amyloid plaque burden. caymanchem.com

Table 1: Effects of SRI-011381 in Alzheimer's Disease Mouse Models

Model SystemKey FindingOutcome
APP751Lon, Swe Transgenic MicePrevention of memory deficitsIncreased freezing time in contextual fear conditioning; Increased spontaneous alternations in Y-maze. caymanchem.com
Primary Mouse Embryonic Forebrain NeuronsNeuroprotection against Amyloid-βReduced cell death and number of dystrophic neurites. caymanchem.com
Macrophage Cell Lines (J774A.1, THP-1)Enhanced Amyloid-β ClearanceOver 20% increase in phagocytosis of Aβ42. caymanchem.com

SRI-011381 has been shown to protect mice against neurodegeneration and excitotoxicity induced by kainic acid. targetmol.com Kainic acid, an analog of the excitotoxin glutamate, is used to create well-characterized models for studying human neurodegenerative diseases by inducing neuronal cell death, particularly in the hippocampus, and seizures. nih.govnih.govresearchgate.net The administration of kainic acid leads to a cascade of detrimental effects, including oxidative stress, mitochondrial dysfunction, and apoptosis in neurons. nih.govsemanticscholar.org The neuroprotective activity of SRI-011381 in this model highlights its potential to counteract glutamate-mediated excitotoxic damage, a key pathological mechanism in many neurological disorders. targetmol.comnih.govnih.gov

In the context of multiple sclerosis, SRI-011381 (also referred to as C381) has been investigated using the experimental autoimmune encephalomyelitis (EAE) mouse model. nih.gov EAE is a widely used model that mimics key features of multiple sclerosis, including central nervous system inflammation, demyelination, axonal loss, and motor deficits. transpharmation.comnih.govnih.gov

Studies have shown that SRI-011381 exerts potent anti-inflammatory effects within this model. nih.gov Treatment with the compound led to the relief of EAE-induced demyelination, gliosis (the proliferation of glial cells in response to CNS injury), and inflammatory infiltration in the optic nerve of mice. nih.gov These findings underscore the compound's ability to modulate the neuroinflammatory processes that drive the pathology of demyelinating diseases. nih.gov

Table 2: Effects of SRI-011381 in the EAE Mouse Model

Pathological FeatureEffect of SRI-011381 Treatment
DemyelinationRelieved nih.gov
GliosisRelieved nih.gov
Inflammatory InfiltrationRelieved nih.gov

SRI-011381 has been identified as a novel small molecule capable of restoring lysosomal homeostasis. nih.gov Its efficacy in this domain was tested in Progranulin−/− (Grn−/−) mice, which serve as a model for lysosomal storage disease and frontotemporal dementia. nih.gov Progranulin deficiency is known to cause lysosomal dysfunction and neurodegeneration. scienceopen.comnih.gov

In these Grn−/− mice, treatment with SRI-011381 resulted in a dose-dependent reduction of microgliosis, which is the activation and proliferation of microglia, the primary immune cells of the central nervous system. nih.gov The compound interacts with v-ATPase, promoting lysosomal acidification and restoring proper lysosomal function. nih.gov This restoration of lysosomal homeostasis is a key mechanism underlying its neuroprotective effects in models with lysosomal pathology. nih.govresearchgate.net

The therapeutic potential of SRI-011381 has also been evaluated in a chronic 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model of Parkinson's disease. nih.gov This model replicates key pathological features of the disease, including the loss of dopaminergic neurons and subsequent motor and cognitive deficits. nih.govsyr.edu

In this preclinical model, SRI-011381 treatment demonstrated significant neurorestorative effects. nih.gov It was found to rescue dopaminergic neurons from degeneration and, consequently, restore both memory and motor function in the treated mice. nih.gov This suggests that activating the TGF-β signaling pathway with SRI-011381 can counteract the neurodegenerative processes specific to Parkinson's disease. nih.gov

Table 3: Effects of SRI-011381 in a Parkinson's Disease Mouse Model

Outcome MeasureResult of SRI-011381 Treatment
Dopaminergic NeuronsRescued from degeneration nih.gov
Memory FunctionRestored nih.gov
Motor FunctionRestored nih.gov

In a mouse model of chronic cerebral hypoperfusion induced by bilateral common carotid artery stenosis (BCAS), this compound was investigated for its effects on ischemic demyelination. ahajournals.org This model is used to study white matter lesions and vascular cognitive impairment resulting from reduced cerebral blood flow. ahajournals.orgnih.gov

The activation of the TGF-β1 signaling pathway, which SRI-011381 promotes, has been shown to relieve cognitive deficits and demyelinating lesions in this model. ahajournals.orgnih.gov TGF-β1 signaling helps to ameliorate microglial activation and the dysfunction of lipid metabolism within these cells. nih.gov Specifically, it mitigates the inflammatory response and the accumulation of intracellular lipid droplets by promoting their degradation through the autophagy-lysosomal pathway (lipophagy). ahajournals.orgnih.gov Treatment with SRI-011381 was observed to promote this lipophagy process, suggesting a mechanism for its protective effects against ischemic demyelination. ahajournals.org

Anti-fibrotic and Tissue Remodeling Effects in Animal Models

This compound, as a potent agonist of the Transforming Growth Factor-beta (TGF-β) signaling pathway, has been utilized in various preclinical animal models to investigate its role in fibrosis and tissue remodeling. Its function is primarily to activate the TGF-β/SMAD cascade, a central pathway in the pathogenesis of fibrotic diseases.

In the context of pulmonary fibrosis, particularly in models of silicosis, the activation of the TGF-β1 pathway is a key event driving the disease's progression. Silicosis is an occupational lung disease characterized by inflammation and fibrosis resulting from the inhalation of crystalline silica (B1680970) dust mdpi.com. The TGF-β1/Smad signaling pathway is understood to be a critical mediator in the development of this fibrotic response nih.govresearchgate.net.

Research utilizing mouse models of silicosis has explored the effects of modulating this pathway. While many studies focus on inhibitors to alleviate fibrosis, this compound serves as an experimental tool to simulate and enhance the pro-fibrotic effects of TGF-β signaling. In vitro studies have shown that this compound can promote the proliferation of mouse lung fibroblasts and significantly increase the expression of key fibrotic and inflammatory markers, including TGF-β1, collagen-1, and α-Smooth Muscle Actin (α-SMA) medchemexpress.com. The use of a TGF-β agonist like this compound in these models helps to confirm the pathway's role and to evaluate the efficacy of potential anti-fibrotic therapies that aim to inhibit this same cascade medchemexpress.com.

Table 1: Effects of TGF-β Pathway Activation on Pulmonary Fibrosis Markers

Marker Effect of Activation Biological Role in Fibrosis
TGF-β1 Increased Expression Key cytokine initiating and driving the fibrotic cascade.
Collagen-1 Increased Expression Major component of the extracellular matrix, leading to tissue scarring.
α-SMA Increased Expression Marker of myofibroblast differentiation, the primary cell type responsible for collagen deposition.

| NALP3 | Increased Expression | Component of the inflammasome, linking inflammation to the fibrotic response. |

This interactive table summarizes the downstream effects observed upon activation of the TGF-β pathway, a mechanism mimicked by this compound.

Traumatic neuromas are disorganized growths of nerve fibers that can occur after a nerve injury, often leading to significant pain mdpi.com. The formation of these neuromas involves the proliferation of connective tissue, including collagen mdpi.com. The TGF-β1/SMAD signaling pathway has been identified as a significant contributor to this pathological process.

In a study using a sciatic nerve injury model in Sprague-Dawley rats, this compound was administered to enhance TGF-β1/SMAD signaling nih.gov. The results demonstrated that activation of this pathway exacerbated neuroma-related pathophysiology. The group treated with this compound showed high proliferation of both Collagen I and Collagen III, associated with a haphazard and disorderly arrangement of nerve fascicles, confirming the presence of neuromas nih.gov. These findings were significantly more pronounced compared to groups where the TGF-β1/SMAD pathway was inhibited nih.gov. This research underscores the role of TGF-β signaling in promoting fibrosis and disorganized tissue growth following nerve damage.

Table 2: Histological Findings in Nerve Injury Model with this compound

Histological Marker Observation in SRI-011381 Group Implication Reference
Neuroma Formation Observed in 10 out of 10 rats Confirms role of TGF-β activation in pathological nerve growth nih.gov
Collagen I Proliferation High proliferation observed Indicates excessive connective tissue deposition and fibrosis nih.gov
Collagen III Proliferation High proliferation observed Contributes to intraneural connective tissue and scarring nih.gov

| Nerve Fiber Arrangement | Disorderly and haphazard | Characteristic of non-functional, pathological neuroma tissue | nih.gov |

This interactive table outlines the key histological outcomes from a study where this compound was used to activate the TGF-β1/SMAD pathway in a nerve injury model.

Following a myocardial infarction (MI), the heart undergoes a remodeling process that includes the formation of fibrotic scar tissue nih.govnih.gov. While essential for preserving the structural integrity of the ventricle, excessive fibrosis leads to cardiac stiffness, impaired function, and eventually heart failure mdpi.com. The TGF-β signaling pathway is a primary regulator of this fibrotic response in the heart mdpi.comapacsci.com.

In rat models of MI, increased expression of TGF-β1 is consistently observed, which promotes the excessive deposition of extracellular matrix proteins like type I and type III collagen mdpi.comapacsci.com. As a TGF-β agonist, this compound would be expected to amplify these effects. Activation of the TGF-β/Smad pathway in the post-MI heart contributes to the conversion of fibroblasts to myofibroblasts, leading to increased collagen synthesis and the progression of myocardial fibrosis apacsci.com. Consequently, this heightened fibrotic response is associated with adverse cardiac remodeling and a decline in cardiac function, including reduced ejection fraction and fractional shortening apacsci.com.

Excessive scar formation, such as in hypertrophic scars, is a fibrotic skin disorder characterized by the overproduction of extracellular matrix by fibroblasts doi.orgnih.gov. Recent research has highlighted the role of exosomes—small extracellular vesicles involved in cell-to-cell communication—in mediating fibrotic processes doi.orgnih.gov. Exosomes derived from fibroblasts in hypertrophic scars have been shown to induce fibrotic activity in normal skin fibroblasts doi.orgnih.gov.

This pro-fibrotic signaling is often mediated by pathways such as TGF-β/SMAD doi.org. Exosomes from hypertrophic scar fibroblasts can transfer signaling molecules that activate these pathways in recipient cells, thereby promoting the expression of fibronectin, type I collagen, and type III collagen doi.orgnih.gov. Given that this compound is a direct activator of the TGF-β pathway, its application in such a model would be anticipated to enhance, rather than reduce, the formation of fibrotic tissue. It would likely promote the differentiation of fibroblasts and increase the synthesis of extracellular matrix components, thereby contributing to the development of excessive scarring.

Modulation of Cancer-Related Pathophysiology in Animal Models

The TGF-β signaling pathway has a complex, dual role in cancer. In the early stages, it can act as a tumor suppressor. However, in advanced stages of many cancers, it functions as a potent promoter of tumor growth, invasion, and metastasis nih.govsemanticscholar.org.

Osteosarcoma is the most common primary malignant bone tumor, with a high propensity for metastasis, particularly to the lungs nih.govtmc.edumdpi.com. The TGF-β signaling pathway is a key player in the progression of osteosarcoma nih.govsemanticscholar.org. In the context of advanced osteosarcoma, TGF-β promotes tumor growth, induces epithelial-mesenchymal transition (EMT), suppresses the anti-tumor immune response, and enhances angiogenesis nih.gov.

In xenograft animal models of osteosarcoma, the activation of the TGF-β pathway is associated with increased tumor burden and a higher incidence of metastasis nih.gov. As a TGF-β signaling agonist, this compound would be expected to promote a pro-tumoral and pro-metastatic environment. Studies have shown that factors secreted by activated platelets, including TGF-β, can induce EMT and promote cell migration and invasion in osteosarcoma tmc.edu. Therefore, direct activation of this pathway by an agent like this compound would likely accelerate disease progression in these preclinical models. This is contrasted by therapeutic strategies that utilize TGF-β antagonists to inhibit tumor growth and metastasis in osteosarcoma nih.gov.

Table 3: Role of TGF-β Pathway Activation in Osteosarcoma Progression

Pathophysiological Process Consequence of TGF-β Activation Expected Effect of this compound
Primary Tumor Growth Promotes proliferation and survival of tumor cells Enhancement of tumor growth
Metastasis Induces Epithelial-Mesenchymal Transition (EMT), increasing cell motility Promotion of metastatic dissemination
Immune Response Suppresses anti-tumor immune functions Weakening of the host's ability to fight the cancer

| Angiogenesis | Stimulates the formation of new blood vessels to supply the tumor | Increased tumor vascularization and growth |

This interactive table summarizes the pro-tumorigenic effects of activating the TGF-β signaling pathway in osteosarcoma, which would be mimicked by this compound.

Influence on Breast Cancer Progression in Murine Models

The transforming growth factor-beta (TGF-β) signaling pathway, which this compound activates, plays a complex and dual role in the progression of breast cancer. frontiersin.orgbioscientifica.com In the initial stages of tumorigenesis, TGF-β signaling often acts as a tumor suppressor by inhibiting cell proliferation and inducing apoptosis. frontiersin.org However, in later stages of cancer, this pathway can switch to a pro-oncogenic role, promoting tumor invasion and metastasis. frontiersin.orgbioscientifica.comnih.gov Mouse models have been instrumental in demonstrating this biphasic effect of TGF-β on breast cancer progression. bioscientifica.comnih.gov

The canonical TGF-β signaling cascade involves the phosphorylation of receptor-regulated Smads, primarily Smad2 and Smad3. rndsystems.com Studies have suggested that Smad2 and Smad3 may have opposing roles in breast cancer metastasis. genesandcancer.comresearchgate.net While some research indicates that Smad3 activation is linked to the oncogenic activity of TGF-β and its stimulation of mammary tumor angiogenesis and metastasis, other work suggests Smad2 may have a role in suppressing these processes. researchgate.net Furthermore, the Smad4 protein has been shown to be required for TGF-β induced epithelial-to-mesenchymal transition (EMT) and bone metastasis of breast cancer cells in murine models. frontiersin.org

Despite the established role of the TGF-β pathway in breast cancer, preclinical in vivo investigations specifically evaluating the influence of the TGF-β agonist this compound on breast cancer progression in murine models are not detailed in the available scientific literature.

Pharmacodynamic Profiling and Biomarker Responses in Animal Studies

While specific data on this compound in breast cancer models is limited, its pharmacodynamic profile as a TGF-β signaling agonist has been characterized in other in vivo preclinical models, particularly in the context of neurodegenerative and inflammatory diseases.

The activation of the TGF-β signaling pathway by this compound is confirmed through the measurement of downstream markers such as phosphorylated Smad2/3 (pSmad2/3). In vivo studies have demonstrated that administration of this compound leads to the activation of this pathway. For instance, in a mouse model of experimental autoimmune encephalomyelitis (EAE), this compound was shown to modulate inflammatory processes, a key aspect of TGF-β signaling. biocompare.commedchemexpress.com The phosphorylation of Smad2 and Smad3 is a critical indicator of the canonical TGF-β pathway activation. rndsystems.com Immunohistochemical analysis of tissues from breast cancer patients has also highlighted the prognostic significance of pSmad2/3 expression, with its loss being associated with shorter disease-free survival. iiarjournals.org

Table 1: In Vivo Models Demonstrating TGF-β Pathway Activation by this compound

Animal Model Key Findings Reference
Experimental Autoimmune Encephalomyelitis (EAE) in YAPGFAP-CKO mice Significantly inhibited inflammatory infiltration and relieved the loss of neurons, indicative of TGF-β pathway engagement. biocompare.commedchemexpress.com
Kainic acid-induced excitotoxicity model in mice Provided neuroprotection, a known function of TGF-β signaling. targetmol.com

Histopathological analyses in animal studies have provided insights into the in vivo effects of this compound on tissues. In a mouse model of EAE, a condition characterized by significant inflammatory cell infiltration in the central nervous system, treatment with this compound resulted in a significant inhibition of this inflammatory infiltration. biocompare.commedchemexpress.com This anti-inflammatory effect is consistent with the known immunomodulatory functions of the TGF-β pathway. The compound also demonstrated a neuroprotective effect by alleviating the loss of neurons in this model. biocompare.commedchemexpress.com

In other contexts, the modulation of TGF-β signaling has been shown to have significant effects on tissue histology. For example, in models of tissue injury and fibrosis, altered TGF-β signaling can lead to changes in extracellular matrix deposition and inflammatory cell presence. pnas.org Studies with other agents that modulate TGF-β have shown histopathological changes in organs like the lung, liver, and kidney, including mononuclear cell infiltration and alterations in tissue structure. researchgate.net

Table 2: Observed Histopathological Effects in Animal Models with this compound

Animal Model Organ System Histopathological Findings Reference
Experimental Autoimmune Encephalomyelitis (EAE) in YAPGFAP-CKO mice Central Nervous System (Optic Nerve and Retina) Significantly inhibited inflammatory infiltration; Relieved the loss of neurons. biocompare.commedchemexpress.com

Structure Activity Relationship Sar Studies of Sri 011381 Hydrochloride and Its Analogs

Identification of Pharmacophore Features Essential for TGF-β Agonism

The core structure of SRI-011381, also referred to as C381, is a benzyl (B1604629) urea (B33335) derivative that incorporates a piperidine (B6355638) ring. nih.gov The development of SRI-011381 originated from a phenotypic small molecule screen designed to identify activators of the TGF-β signaling pathway. nih.gov This screening and subsequent optimization have shed light on the key structural motifs required for its agonistic activity.

The essential pharmacophoric features of SRI-011381 and its analogs are believed to include:

A Urea Moiety: This central feature is critical for the molecule's activity, likely participating in crucial hydrogen bonding interactions with its biological target.

A Benzyl Group: This aromatic ring and its substitution pattern are thought to contribute to the molecule's binding affinity, potentially through hydrophobic and aromatic interactions.

A Piperidine Ring: This saturated heterocyclic ring is a key component that influences the molecule's physicochemical properties, such as solubility and membrane permeability, and may also be involved in target engagement. nih.gov

While SRI-011381 activates Smad-regulated genes, indicating a TGF-β-like Smad-dependent signaling mechanism, its precise molecular target has not been definitively identified through direct binding studies. medchemexpress.com However, recent research has implicated vacuolar-type H+-ATPase (v-ATPase) as a physical target of SRI-011381 (C381), suggesting a novel mechanism of action that involves the promotion of lysosomal acidification and function. nih.gov The interaction with v-ATPase is thought to subsequently activate the TGF-β signaling pathway. nih.gov

Impact of Chemical Modifications on Target Binding and Biological Potency

The exploration of chemical modifications to the SRI-011381 scaffold has been crucial in understanding its SAR and in the development of analogs with potentially improved properties. A key patent document details the synthesis and activity of SRI-011381 and its analogs, providing valuable insights into the impact of structural changes. google.com

One notable analog mentioned is compound 11H . The dose-response curves from a Smad-binding element (SBE) luciferase reporter assay demonstrate the in vitro activity of both SRI-011381 and 11H in activating TGF-β signaling. google.com Furthermore, in vivo studies using SBE-luciferase reporter mice have confirmed the ability of SRI-011381 to activate this pathway in the brain. google.com

The following table summarizes the available data on the biological activity of SRI-011381 and its analog, 11H.

Compound IDStructureIn Vitro Activity (SBE-SEAP Reporter Assay)In Vivo Activity (SBE-luc Reporter Mice)
SRI-011381 (381) Benzyl urea derivative with a piperidine ringDose-dependent activationActivates TGF-β signaling in the brain
11H Analog of SRI-011381Dose-dependent activationShows in vivo activity

Data derived from patent information. Specific EC50 or IC50 values were not provided in the readily available search results. google.com

Modifications to the core structure, such as altering the substituents on the benzyl ring, replacing the cyclohexyl group with other cyclic or acyclic moieties, or modifying the piperidine ring, would be expected to significantly impact the compound's potency, selectivity, and pharmacokinetic properties. For instance, changes affecting the molecule's ability to cross the blood-brain barrier would be critical for its development as a treatment for neurological disorders. SRI-011381 itself is noted to be brain penetrant with an oral bioavailability of 48%. nih.gov

Computational Modeling and Prediction of SAR Properties

While specific computational modeling and SAR prediction studies focused solely on SRI-011381 and its analogs are not extensively detailed in the public domain, computational approaches are widely used in the broader field of TGF-β modulator design. mdpi.comnih.govplos.orgbiorxiv.org These methods provide a powerful tool for understanding the interactions between small molecules and their biological targets, and for predicting the properties of novel compounds.

For TGF-β signaling, computational modeling has been instrumental in:

Pharmacophore Modeling: Based on the structures of known active and inactive compounds, pharmacophore models can be generated to define the essential three-dimensional arrangement of chemical features required for biological activity. For molecules targeting the TGF-β receptor 1 (TGF-βR1) kinase, these models often highlight the importance of a five-membered heterocyclic ring linked to specific features that interact with the hinge region, selectivity pocket, and solvent-exposed area of the ATP-binding site. mdpi.com Although SRI-011381 is an agonist and its direct target may not be the kinase domain, similar principles of pharmacophore modeling could be applied to understand its interaction with its target.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. If the direct molecular target of SRI-011381 were definitively identified and its crystal structure available, docking studies could elucidate the specific binding interactions and guide the design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, untested compounds.

In the context of the broader TGF-β signaling pathway, computational models have been developed to analyze the complex interplay between different signaling branches, such as the SMAD and non-SMAD pathways. biorxiv.org These models help to understand how the cellular context can influence the response to TGF-β signaling and can provide insights into the potential effects of modulators like SRI-011381. plos.org Although a dissertation abstract mentions modeling a general pharmacophore for the TGF-β receptor using SRI-011381 as a lead, it incongruously refers to it as an antagonist, highlighting the need for more focused research in this area.

Methodological Applications and Utility of Sri 011381 Hydrochloride As a Research Tool

Deployment as a Chemical Probe for TGF-β Signaling Pathway Investigations

SRI-011381 hydrochloride serves as a potent chemical probe for dissecting the complexities of the TGF-β signaling cascade. As an agonist, it activates the pathway, providing a reliable method to study the downstream effects of TGF-β signaling. Research has demonstrated that SRI-011381 up-regulates the phosphorylation of Smad2/3, key mediators in the canonical TGF-β pathway. This activation has been confirmed in various cell culture models and in vivo systems. For instance, in studies involving peripheral blood mononuclear cells (PBMCs), SRI-011381 was shown to counteract the inhibitory effect of curcumin (B1669340) on Smad2/3 activation. Furthermore, it has been utilized to reverse the inhibition of TGF-β2/Smad3 signaling in human dermal fibroblasts, highlighting its specificity as a pathway activator. Its ability to mimic the effects of TGF-β makes it an indispensable tool for elucidating the role of this pathway in diverse biological contexts.

Application in Unraveling Lysosomal Biology and Autophagy-Related Mechanisms

Recent investigations have revealed a novel function for this compound (also referred to as C381) in the modulation of lysosomal biology. Studies have shown that this compound physically interacts with the lysosome, promoting lysosomal acidification and enhancing the breakdown of lysosomal cargo. This was identified through a genome-wide CRISPR interference screen which implicated the vacuolar-type H+-ATPase (v-ATPase), a proton pump essential for lysosome acidification, as a target. By promoting a healthy lysosomal environment, SRI-011381 helps restore lysosomal homeostasis, a process critical for cellular health and implicated in various neurodegenerative diseases.

The connection between TGF-β signaling and autophagy is an area of active research. Autophagy is a fundamental cellular process for degrading and recycling cellular components, and its regulation is crucial for maintaining cellular homeostasis. While SRI-011381's direct role in autophagy is still being fully elucidated, its influence on lysosomal function, a key component of the autophagic process, suggests its potential as a tool to investigate the interplay between these two critical cellular pathways.

Use in Modulating Cellular Phenotypes for Experimental Studies

This compound has proven to be a versatile tool for modulating various cellular phenotypes in experimental settings, including proliferation, differentiation, and epithelial-mesenchymal transition (EMT).

Proliferation: In mouse lung fibroblasts, SRI-011381 at a concentration of 10 μM was found to promote cell proliferation. This effect was accompanied by a significant increase in the expression of TGF-β1, NALP3, collagen-1, and α-SMA, indicating its pro-fibrotic activity in this cell type.

Differentiation: The TGF-β pathway is a known regulator of cellular differentiation. While specific studies on SRI-011381's role in differentiation are emerging, its function as a TGF-β agonist suggests its utility in directing the differentiation of various cell lineages for research purposes.

Epithelial-Mesenchymal Transition (EMT): EMT is a cellular process implicated in development, wound healing, and cancer metastasis, and it is strongly induced by TGF-β. SRI-011381, by activating the TGF-β pathway, can be employed to induce EMT in epithelial cells, allowing for the study of the molecular mechanisms that govern this complex phenotypic change. This includes investigating alterations in cell adhesion, motility, and the expression of EMT-related markers.

Cellular ProcessEffect of this compoundKey Molecular ChangesCell Type Studied
ProliferationPromotesIncreased TGF-β1, NALP3, collagen-1, α-SMAMouse Lung Fibroblasts
DifferentiationPotential to InduceDependent on cell type and contextVarious
Epithelial-Mesenchymal Transition (EMT)InducesActivation of TGF-β/Smad pathwayEpithelial Cells

Integration into In Vitro and In Vivo Systems for Pathway Validation and Mechanistic Elucidation

The utility of this compound extends to both in vitro and in vivo research models, where it is used for pathway validation and to unravel complex biological mechanisms.

In Vitro Applications: In cell culture systems, SRI-011381 is used to confirm the involvement of the TGF-β pathway in specific cellular responses. For example, it has been used to demonstrate that the effects of certain treatments are mediated through the TGF-β signaling cascade by observing a reversal or enhancement of the effect in the presence of SRI-011381.

In Vivo Applications: SRI-011381 is orally active and brain penetrant, making it a valuable tool for in vivo studies. It has been used in various preclinical mouse models of neurodegenerative diseases to investigate the therapeutic potential of activating TGF-β signaling. For instance, in a mouse model of Parkinson's disease, treatment with SRI-011381 rescued dopaminergic neurons and restored memory and motor function. In models of experimental autoimmune encephalomyelitis (EAE), it has been shown to inhibit inflammatory infiltration and reduce neuronal loss. These in vivo studies, coupled with in vitro findings, provide a comprehensive approach to validating the role of the TGF-β pathway in health and disease.

Research ModelApplication of this compoundKey Findings
In Vitro (Cell Culture)Pathway validation, mechanistic studiesConfirms TGF-β pathway involvement in cellular responses
In Vivo (Mouse Models)Therapeutic potential assessment, mechanistic elucidationDemonstrates neuroprotective and anti-inflammatory effects

Comparative Preclinical Studies Involving Sri 011381 Hydrochloride

Comparison of Activity with Other Known TGF-β Pathway Agonists and Inhibitors

SRI-011381 hydrochloride's function as a TGF-β pathway agonist places it in direct functional opposition to a large class of compounds designed to inhibit the same pathway, such as SB-431542 and Pirfenidone. As an agonist, SRI-011381 activates downstream signaling, notably by up-regulating the phosphorylation of Smad2/3, key mediators in the TGF-β cascade. medchemexpress.com This activation can promote cellular processes such as the proliferation of fibroblasts and the expression of fibrosis-associated proteins. medchemexpress.commedchemexpress.com

In contrast, inhibitors like Pirfenidone work to suppress these effects. probechem.com Pirfenidone is characterized as a TGF-β inhibitor that can attenuate the production of fibrotic and inflammatory molecules. probechem.com Studies have demonstrated that the pro-fibrotic changes induced by SRI-011381 can be markedly reversed by the application of Pirfenidone. probechem.com

SB-431542 is another well-characterized inhibitor that specifically targets the TGF-β type I receptor kinase, ALK5. Its mechanism involves blocking the initiation of the signaling cascade, thereby preventing the pro-oncogenic functions of TGF-β, including cell migration and invasion. This inhibitory action is fundamentally different from the pathway activation initiated by SRI-011381.

Table 1: Comparison of this compound with TGF-β Pathway Inhibitors
CompoundMechanism of ActionEffect on TGF-β PathwayDownstream Effect Example
This compoundTGF-β Signaling Agonist medchemexpress.commedchemexpress.comActivates/PromotesIncreases phosphorylation of Smad2/3 medchemexpress.com
PirfenidoneTGF-β Inhibitor probechem.comInhibits/SuppressesReduces TGF-β2 protein levels probechem.com
SB-431542TGF-β Receptor Kinase (ALK5) InhibitorInhibits/BlocksAbrogates TGF-β-induced cell migration and invasion

Investigation of Synergistic or Antagonistic Interactions with Other Investigational Compounds in Disease Models

Preclinical studies have explored the interactions between this compound and other compounds, revealing primarily antagonistic relationships where other agents counteract its agonist effects.

For instance, the inhibitory effect of Curcumin (B1669340) on the activation of Smad2/3 has been shown to be reversed by SRI-011381, highlighting a clear antagonistic interaction at a key signaling node. medchemexpress.com Similarly, SRI-011381 has been found to reverse the inhibitory effects of miR-29a-overexpressing hADSCs-exo on the TGF-β2/Smad3 signaling pathway and associated fibrosis. medchemexpress.com Another study noted that SRI-011381 partially reverses the effects of sodium ferulate on the expression of proteins related to fibrosis. selleckchem.com

A notable investigation in a liver fibrosis model demonstrated that both Pirfenidone and Andrographolide (AGP) act as antagonists to SRI-011381. They markedly reversed the SRI-011381-induced increases in hepatic fibrosis and inflammatory markers. This study also revealed a synergistic interaction between the two inhibitor compounds; the combined application of Pirfenidone and AGP exerted superior inhibitive effects against the actions of SRI-011381 when compared to either monotherapy.

Table 2: Interactions of this compound with Other Compounds
Interacting Compound(s)Nature of InteractionObserved Outcome
CurcuminAntagonisticSRI-011381 reverses Curcumin's inhibition of Smad2/3 activation. medchemexpress.com
miR-29a-overexpressing hADSCs-exoAntagonisticSRI-011381 reverses the inhibition of TGF-β2/Smad3 signaling and fibrosis. medchemexpress.com
Sodium Ferulate (SF)AntagonisticSRI-011381 partially reverses SF's effect on fibrosis-related protein expression. selleckchem.com
Pirfenidone and Andrographolide (AGP)Antagonistic (Synergistic between inhibitors)The combination of PFD and AGP provides a superior reversal of SRI-011381-induced fibrotic and inflammatory markers compared to monotherapy.

Cross-Species Translational Research in Preclinical Models

The activity of this compound has been confirmed in multiple species, providing a basis for its translational potential. nih.gov The zebrafish and mouse are among the key preclinical models utilized in this research. nih.govselleck.co.jp

In mouse models, SRI-011381 has demonstrated oral activity and brain penetration. nih.govtargetmol.com It has been employed in various neurodegenerative disease models, where it exhibited potent anti-inflammatory and neuroprotective effects. nih.gov For example, treatment with SRI-011381 resulted in a reduction of microgliosis in a mouse model of frontotemporal dementia and rescued dopaminergic neurons in a model of Parkinson's disease. nih.gov In other studies, it was shown to promote the proliferation of mouse lung fibroblasts and protect mice against kainic acid-induced neurodegeneration. medchemexpress.comtargetmol.com

In zebrafish , a model organism valued for its rapid and observable embryonic development, SRI-011381 was used to investigate the role of TGF-β signaling in cardiovascular development. selleck.co.jped.ac.uk One study found that the compound had no effect on the expansion of the outflow tract, which suggests that simple hyperactivation of the TGF-β signaling pathway may not be sufficient to cause aneurysms in this model. selleckchem.comselleck.co.jp

While there is extensive data from mouse and zebrafish models, specific research detailing the use of this compound in rat models is less prominent in the currently available literature.

Table 3: Summary of Findings in Preclinical Models
SpeciesModel/ContextKey Research Finding
MouseNeurodegenerative Disease Models (e.g., Parkinson's, FTD)Exhibited neuroprotective and anti-inflammatory activity; reduced microgliosis and rescued dopaminergic neurons. nih.gov
Lung FibroblastsPromoted the proliferation of fibroblasts and increased expression of fibrosis markers. medchemexpress.commedchemexpress.com
ZebrafishCardiovascular Development ModelHad no effect on outflow tract (OFT) expansion, indicating hyperactivation of TGF-β signaling is not sufficient to induce aneurysm in this model. selleckchem.comselleck.co.jp
RatN/ASpecific studies using this compound in rat models are not detailed in the reviewed literature.

Future Research Directions and Unresolved Questions in Sri 011381 Hydrochloride Investigation

Comprehensive Mapping of Cellular Signaling Networks Regulated by SRI-011381 Hydrochloride

A primary avenue for future research lies in the comprehensive mapping of the cellular signaling networks modulated by this compound. While its role as a TGF-β signaling agonist is established, a deeper understanding of the downstream effectors and potential pathway crosstalk is necessary.

Current research indicates that this compound upregulates the phosphorylation of Smad2/3, key mediators of the canonical TGF-β pathway. medchemexpress.com However, the TGF-β signaling landscape is complex, with interactions with other major pathways such as Wnt, Notch, and mTOR. nih.gov Preliminary evidence suggests that the v-ATPase, a direct target of SRI-011381, may act as a hub, connecting TGF-β signaling with these other pathways. nih.gov Future studies should aim to systematically dissect these interactions.

Furthermore, the influence of this compound on non-canonical TGF-β signaling pathways remains largely unexplored. A comprehensive transcriptomic and proteomic analysis of cells treated with this compound would provide an unbiased view of the modulated cellular networks.

Table 1: Key Proteins and Pathways Modulated by this compound

Target/PathwayObserved EffectResearch Context
TGF-β Signaling
p-Smad2/3UpregulationActivation of canonical TGF-β pathway medchemexpress.com
TGF-β1Increased expressionPromotion of fibroblast proliferation medchemexpress.com
Lysosomal Function
v-ATPasePhysical interaction, promotion of acidificationRestoration of lysosomal homeostasis nih.govnih.gov
Lamp2Reduction in microglia in Grn-/- miceRescue of lysosomal pathology nih.gov
Inflammation & Fibrosis
NALP3Increased expressionPart of the pro-fibrotic response medchemexpress.com
Collagen-1Increased expressionPromotion of fibrosis medchemexpress.com
α-SMAIncreased expressionPromotion of fibrosis medchemexpress.com
Autophagy
Beclin-1Potential involvement in cellular responseSuggested by CRISPRi screen nih.gov

Exploration of Novel Disease Models and Therapeutic Research Avenues

The demonstrated efficacy of this compound in established models of Alzheimer's disease, Parkinson's disease, frontotemporal dementia, and experimental autoimmune encephalomyelitis (a model for multiple sclerosis) highlights its therapeutic potential. nih.govtargetmol.com Future research should expand the scope of investigation to include a wider range of disease models where TGF-β signaling and lysosomal dysfunction are implicated.

Given its pro-fibrotic effects in certain contexts, such as increasing collagen and α-SMA expression in fibroblasts, its potential role in tissue repair and fibrotic diseases warrants careful investigation. medchemexpress.com While TGF-β activation is generally associated with fibrosis, the nuanced effects of this compound, particularly its impact on lysosomal function, could offer therapeutic windows in specific fibrotic conditions.

The application of this compound in models of rare genetic disorders characterized by lysosomal storage defects is another promising avenue. The compound's ability to restore lysosomal homeostasis could be beneficial in these conditions. nih.gov Furthermore, its neuroprotective and anti-inflammatory effects suggest its potential utility in models of traumatic brain injury and stroke. nih.gov

Development of Advanced Preclinical Methodologies for Deeper Mechanistic Insight

To gain a more profound understanding of the mechanisms of action of this compound, the adoption of advanced preclinical methodologies is crucial. The use of genome-wide CRISPR interference (CRISPRi) screens has already proven invaluable in identifying v-ATPase as a direct target. nih.gov Future screens could be designed to identify genetic modifiers of the cellular response to this compound, further mapping its mechanism of action.

The utilization of three-dimensional organoid models, which more faithfully recapitulate the complex cellular architecture and interactions of human tissues, will be instrumental. nih.gov Investigating the effects of this compound in brain, lung, or kidney organoids could provide more translatable insights into its therapeutic efficacy and potential toxicities. nih.gov

Advanced in vivo imaging techniques could be employed to visualize the biodistribution of this compound and its effects on cellular processes in real-time within living organisms. This would provide a dynamic understanding of its pharmacokinetics and pharmacodynamics at the tissue and cellular level.

Bridging Fundamental Research Findings to Broader Biological Principles

The investigation of this compound offers a unique opportunity to bridge fundamental research findings with broader biological principles. Its dual action on TGF-β signaling and lysosomal function highlights the intricate connection between these two fundamental cellular processes. nih.gov Future research should aim to unravel the precise molecular mechanisms that link v-ATPase activity, lysosomal homeostasis, and the regulation of the TGF-β pathway.

The study of this compound can also contribute to a deeper understanding of the role of lysosomal dysfunction in the pathogenesis of neurodegenerative diseases. nih.govmdpi.com By elucidating how restoring lysosomal function can ameliorate disease phenotypes, this research can inform the development of novel therapeutic strategies targeting this organelle.

Furthermore, the context-dependent effects of this compound on fibrosis underscore the pleiotropic nature of TGF-β signaling. A thorough investigation into the factors that determine whether its activation leads to beneficial tissue repair or detrimental fibrosis will be critical for its potential therapeutic application and will contribute to a more nuanced understanding of TGF-β biology.

Q & A

Basic: What is the molecular mechanism of SRI-011381 hydrochloride in activating the TGF-β/Smad pathway?

This compound is a small-molecule agonist that directly activates the TGF-β/Smad signaling cascade by stabilizing downstream phosphorylation events. It enhances TGF-β receptor type I (TGFβRI) signaling, leading to increased phosphorylation of Smad2/3 and subsequent nuclear translocation of the Smad complex to regulate target genes. This activation has been validated in models of neurodegeneration, fibrosis, and cancer stem cells using techniques such as Western blotting (p-Smad2/3 detection) and ELISA (TGF-β1 secretion) .

Basic: What are the recommended concentrations and dosing protocols for in vitro and in vivo studies?

  • In vitro : 10 µM is commonly used in cell culture (e.g., human glioblastoma U87MG cells and keloid fibroblasts), validated by dose-response curves and apoptosis/proliferation assays .
  • In vivo : 30 mg/kg via intraperitoneal injection or oral administration (50% bioavailability) in murine models, such as experimental autoimmune encephalomyelitis or FireΔ/Δ mice. Chronic studies often start dosing at 2 months post-birth for neuroprotection .
    • Optimization Note: Dose adjustments are required based on cell type and disease model.

Advanced: How can researchers resolve discrepancies in SRI-011381’s effects on myelination parameters (e.g., myelin thickness vs. axon count)?

In FireΔ/Δ mice, SRI-011381 reduced myelin thickness without altering myelinated axon counts, suggesting selective modulation of oligodendrocyte maturation rather than differentiation. To address this:

  • Conduct time-course experiments to assess temporal effects on myelin dynamics.
  • Combine immunohistochemistry (e.g., MBP staining) with electron microscopy for ultrastructural analysis.
  • Validate TGFβR1 expression levels in target cells to ensure pathway responsiveness .

Advanced: What strategies are effective for combining SRI-011381 with other pathway modulators in fibrosis studies?

  • Co-treatment with inhibitors : In keloid models, SRI-011381 was paired with 32P isotope radiotherapy to amplify apoptosis via TGF-β/Smad suppression .
  • siRNA knockdown : In glioma stem cells (GSCs), combining SRI-011381 with TGF-β1 siRNA clarified pathway-specific effects on angiogenesis and stemness .
  • Dual pathway targeting : Use BMP agonists (e.g., SB-4) to assess crosstalk between TGF-β and BMP signaling in fibrotic niches .

Basic: What controls are essential for validating TGF-β pathway activation in cellular assays?

  • Negative controls : Vehicle (DMSO), TGF-β pathway inhibitors (e.g., SIS3 for Smad3).
  • Positive controls : Recombinant TGF-β1 or conditioned media from TGF-β-secreting cells.
  • Genetic controls : siRNA against TGFβR1 or Smad2/3 to confirm specificity .

Advanced: How does SRI-011381’s oral bioavailability impact its use in chronic neurodegeneration models?

With ~50% oral bioavailability, SRI-011381 is suitable for long-term studies (e.g., Alzheimer’s disease models). Key considerations:

  • Monitor plasma half-life and tissue distribution (e.g., blood-brain barrier penetration).
  • Adjust dosing frequency based on pharmacokinetic (PK) profiles to maintain therapeutic levels.
  • Compare efficacy between oral and intraperitoneal routes in preclinical trials .

Basic: What molecular techniques confirm TGF-β pathway activation post-treatment?

  • Western blotting : Detect phosphorylated Smad2/3 and total Smad4.
  • ELISA : Quantify secreted TGF-β1 in cell supernatants.
  • qRT-PCR : Measure downstream targets (e.g., COL1A1, α-SMA) .

Advanced: How does SRI-011381’s effect on glioma stem cells differ between primary tumors and cell lines?

In patient-derived GSCs, SRI-011381 increased TGF-β1 secretion and stemness markers (CD133, SOX2), whereas U87MG cell lines showed amplified proliferation but reduced angiogenesis. This highlights the need for:

  • Primary cell validation to avoid cell-line artifacts.
  • Single-cell RNA sequencing to identify subpopulation-specific responses .

Basic: What pharmacokinetic parameters are critical for animal studies?

  • Bioavailability : 50% oral absorption requires higher doses for systemic effects.
  • Half-life : Monitor clearance rates to determine dosing intervals.
  • Tissue specificity : Assess brain penetration in neuroprotection models via LC-MS .

Advanced: How can SRI-011381’s dual neuroprotective and pro-fibrotic roles be methodologically dissected?

  • Tissue-specific assays : Use organotypic cultures (e.g., hippocampal slices vs. dermal fibroblasts).
  • Pathway inhibition : Apply Smad3 inhibitors (e.g., SIS3) to isolate fibrotic effects.
  • Multi-omics : Integrate transcriptomics (TGF-β targets) and proteomics (collagen deposition) to map divergent mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.